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molecular formula C14H11Br B7798611 1-Bromo-4-(2-phenylethenyl)benzene

1-Bromo-4-(2-phenylethenyl)benzene

Cat. No. B7798611
M. Wt: 259.14 g/mol
InChI Key: ZZMMKLVIBZWGPK-UHFFFAOYSA-N
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Patent
US04335055

Procedure details

0.448 g (2 millimols) of palladium acetate, 43.88 g (0.2 mol) of 4-bromobenzoyl chloride, 26 g (0.25 mol) of styrene and 37.06 g (0.2 mol) of tri-n-butylamine in 200 mol of p-xylene are stirred for 4 hours at 120° C. After the reaction mixture has been extracted by shaking with 2 N HCl and 2 N NaOH, and dried over magnesium sulfate, the crude product is chromatographed in toluene on silica gel, and is recrystallised from n-hexane. 26.43 g (51% of theory) of 4-bromostilbene are obtained as pale yellow crystals of melting point 137.7° C.
Quantity
43.88 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
37.06 g
Type
reactant
Reaction Step One
Quantity
200 mol
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
catalyst
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCCC)CCCC)CCC.CC1C=CC(C)=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
43.88 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
26 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
37.06 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
200 mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.448 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 2 N HCl and 2 N NaOH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After the reaction mixture has been extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the crude product is chromatographed in toluene on silica gel
CUSTOM
Type
CUSTOM
Details
is recrystallised from n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.43 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335055

Procedure details

0.448 g (2 millimols) of palladium acetate, 43.88 g (0.2 mol) of 4-bromobenzoyl chloride, 26 g (0.25 mol) of styrene and 37.06 g (0.2 mol) of tri-n-butylamine in 200 mol of p-xylene are stirred for 4 hours at 120° C. After the reaction mixture has been extracted by shaking with 2 N HCl and 2 N NaOH, and dried over magnesium sulfate, the crude product is chromatographed in toluene on silica gel, and is recrystallised from n-hexane. 26.43 g (51% of theory) of 4-bromostilbene are obtained as pale yellow crystals of melting point 137.7° C.
Quantity
43.88 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
37.06 g
Type
reactant
Reaction Step One
Quantity
200 mol
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
catalyst
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCCC)CCCC)CCC.CC1C=CC(C)=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
43.88 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
26 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
37.06 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
200 mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.448 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 2 N HCl and 2 N NaOH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After the reaction mixture has been extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the crude product is chromatographed in toluene on silica gel
CUSTOM
Type
CUSTOM
Details
is recrystallised from n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.43 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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